![molecular formula C10H11BrN2 B3180416 6-溴-1-异丙基-1H-吡咯并[3,2-c]吡啶 CAS No. 1612172-57-2](/img/structure/B3180416.png)

6-溴-1-异丙基-1H-吡咯并[3,2-c]吡啶

描述

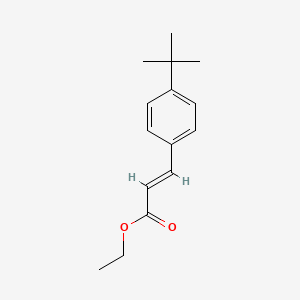

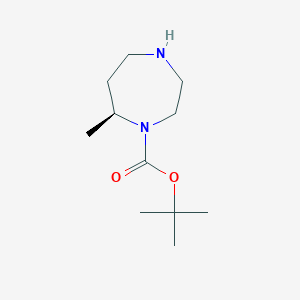

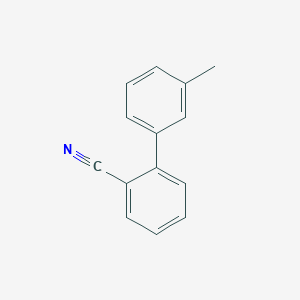

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a unique molecular structure. It has a molecular weight of 239.11 . The compound is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is represented by the linear formula C10H11BrN2 . The InChI code for this compound is 1S/C10H11BrN2/c1-7(2)13-4-3-8-6-12-10(11)5-9(8)13/h3-7H,1-2H3 .Physical And Chemical Properties Analysis

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a solid or liquid at room temperature . The compound’s SMILES string is Brc1cnc2cc[nH]c2c1 .科学研究应用

Pharmaceutical Development

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a valuable scaffold in the development of pharmaceutical compounds. Its unique structure allows for the creation of various derivatives that can be tested for biological activity. Researchers have explored its potential in designing new drugs targeting specific enzymes or receptors, which could lead to treatments for diseases such as cancer, neurological disorders, and infectious diseases .

Chemical Synthesis

This compound is often used as an intermediate in the synthesis of more complex molecules. Its bromine atom provides a reactive site for further chemical modifications, making it a versatile building block in organic synthesis. This application is crucial for creating new materials and compounds for various industrial and research purposes .

Material Science

In material science, 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine can be used to develop new polymers and materials with unique properties. Its incorporation into polymer backbones can enhance the thermal stability, mechanical strength, and electronic properties of the resulting materials. These materials have potential applications in electronics, coatings, and advanced manufacturing .

Biological Research

The compound is also used in biological research to study its effects on cellular processes. By modifying its structure, scientists can create analogs that help in understanding the interactions between small molecules and biological targets. This research can provide insights into the mechanisms of action of various drugs and lead to the discovery of new therapeutic targets .

Fluorescent Probes

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine derivatives have been explored as fluorescent probes in biochemical assays. These probes can be used to detect and quantify biological molecules, monitor cellular processes, and visualize the distribution of compounds within cells. This application is particularly valuable in diagnostic imaging and high-throughput screening .

Photodynamic Therapy

In the field of photodynamic therapy (PDT), derivatives of this compound have been investigated for their potential as photosensitizers. PDT is a treatment method that uses light-activated compounds to generate reactive oxygen species that can kill cancer cells. The unique properties of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine derivatives make them suitable candidates for developing new PDT agents .

Catalysis

The compound can also serve as a ligand in catalytic reactions. Its structure allows it to coordinate with metal centers, facilitating various catalytic processes. This application is important in the development of new catalysts for chemical reactions, including those used in the pharmaceutical and petrochemical industries .

Environmental Science

Lastly, 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has potential applications in environmental science. It can be used to develop sensors for detecting pollutants and monitoring environmental changes. These sensors can help in assessing the presence of harmful substances in water, air, and soil, contributing to environmental protection and sustainability .

安全和危害

The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

属性

IUPAC Name |

6-bromo-1-propan-2-ylpyrrolo[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-4-3-8-6-12-10(11)5-9(8)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRZXZIRLSUVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=CN=C(C=C21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222522 | |

| Record name | 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

1612172-57-2 | |

| Record name | 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1612172-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)

![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)